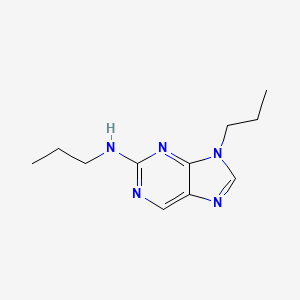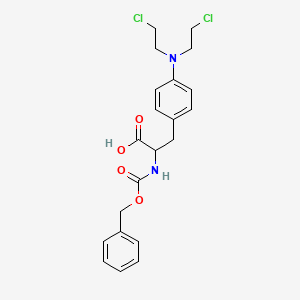![molecular formula C11H16O4S2 B14008801 [Bis(ethylsulfonyl)methyl]benzene CAS No. 32341-86-9](/img/structure/B14008801.png)
[Bis(ethylsulfonyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(ethylsulfonyl)methyl]benzene is an organic compound characterized by the presence of two ethylsulfonyl groups attached to a benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C11H16O4S2, and it has a molecular weight of 276.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(ethylsulfonyl)methyl]benzene typically involves the reaction of benzene with ethylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{H} + 2 \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{C}_2\text{H}_5)_2 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(ethylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, [Bis(ethylsulfonyl)methyl]benzene is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives. It serves as a building block for more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its sulfonyl groups are known to interact with biological molecules, making it a candidate for drug development.
Industry
Industrially, this compound is used as a crosslinking agent, solvent, and surfactant. Its unique chemical properties make it valuable in the production of polymers, coatings, and other materials .
Mécanisme D'action
The mechanism of action of [Bis(ethylsulfonyl)methyl]benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various biological molecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(methylsulfonyl)benzene: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
Benzene, 1-methyl-4-(methylsulfonyl): Contains a single methylsulfonyl group attached to the benzene ring.
Uniqueness
[Bis(ethylsulfonyl)methyl]benzene is unique due to the presence of two ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to its methylsulfonyl counterparts. This makes it particularly useful in applications requiring specific interactions with biological and chemical systems .
Propriétés
Numéro CAS |
32341-86-9 |
|---|---|
Formule moléculaire |
C11H16O4S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
bis(ethylsulfonyl)methylbenzene |
InChI |
InChI=1S/C11H16O4S2/c1-3-16(12,13)11(17(14,15)4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
WRQJZQFWYRJUSU-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(C1=CC=CC=C1)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



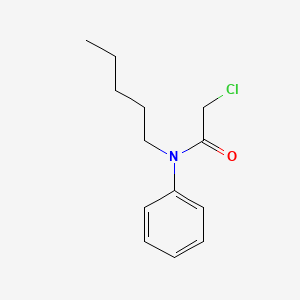

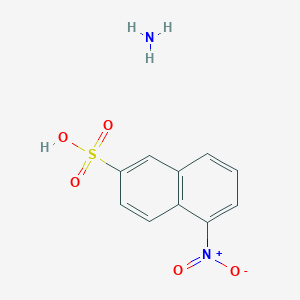
![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
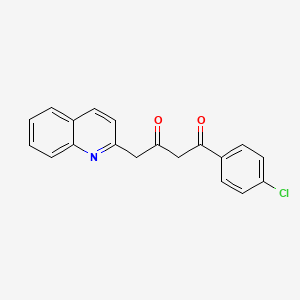
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
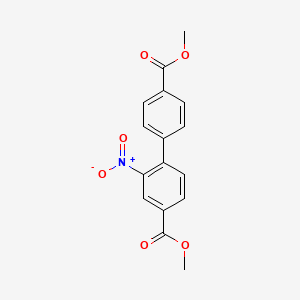
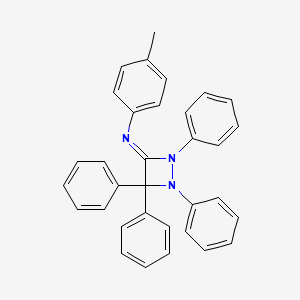
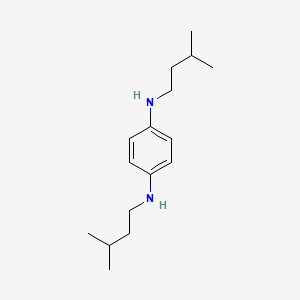
![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
